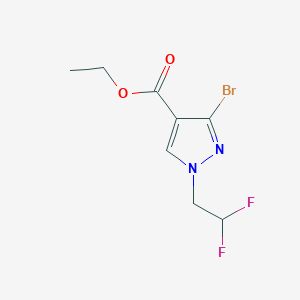
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is a chemical compound . It is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies. One of the methods includes a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学的研究の応用
Synthesis of Insecticide Intermediates
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is recognized as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. This compound is produced through a process that involves esterification and bromination, with high yields and purity, indicating its potential for industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Chemical Synthesis and Structural Analysis
The synthesis of various pyrazole-4-carboxylates, including derivatives of Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate, involves the use of indium bromide catalysts and ultrasonic irradiation. These methods offer efficient and regio-selective cyclisation products, confirmed by nuclear Overhauser effect spectroscopy–nuclear magnetic resonance (NOESY–NMR) studies (K. Prabakaran et al., 2012).
Potential in Cancer Research
Compounds derived from Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate have shown significant cytostatic activity against cancer cell cultures, such as HeLa cells. These derivatives, particularly those involving bromomethylpyrazole nucleosides, have demonstrated their efficacy in inhibiting cancer cell growth (M. García-López et al., 1979).
Antimicrobial Properties
Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate derivatives have been evaluated for their antimicrobial activity. Some of these compounds, like Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, have shown promising results against bacteria like E. coli and P. aeruginosa, and fungi like Candida albicans (A. Radwan et al., 2014).
Potential in Industrial Applications
In addition to medical applications, ethyl pyrazole-4-carboxylate derivatives have been studied for their potential as corrosion inhibitors in industrial settings. For instance, certain pyranpyrazole derivatives have shown effectiveness in inhibiting corrosion on mild steel, which is useful for industrial pickling processes. These findings are supported by both experimental data and quantum chemical studies (P. Dohare et al., 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-8(14)5-3-13(4-6(10)11)12-7(5)9/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPZNXFUQGILGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
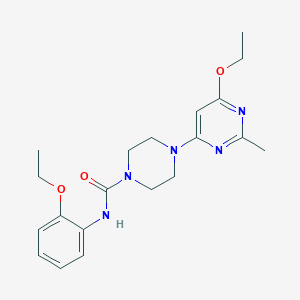
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)
![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)
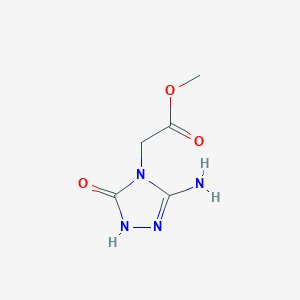
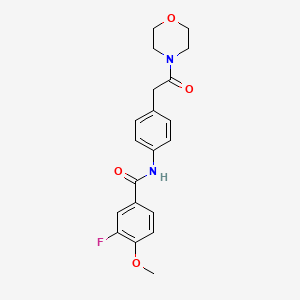
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
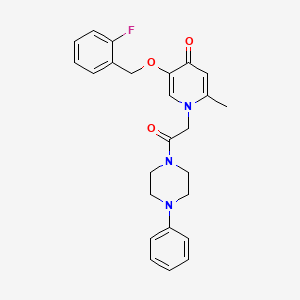
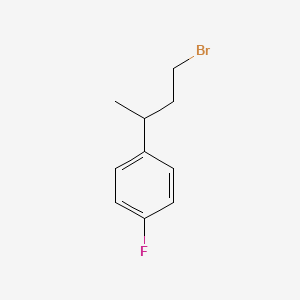
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2435096.png)
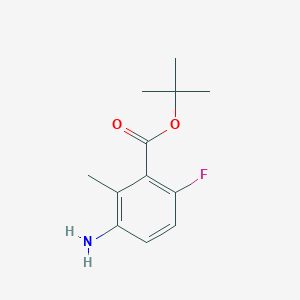
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)